[4-(3-chlorophenyl)piperazin-1-yl](4-chloro-1H-pyrazol-3-yl)methanone
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Overview
Description
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features both a piperazine and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-chlorophenylpiperazine.
Final Coupling: The final step involves coupling the pyrazole and piperazine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: can be compared with other pyrazole and piperazine derivatives.
List of Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3(5)-substituted pyrazoles.
Piperazine Derivatives: Compounds containing the piperazine ring, such as 1-(3-chlorophenyl)piperazine.
Properties
Molecular Formula |
C14H14Cl2N4O |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C14H14Cl2N4O/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)14(21)13-12(16)9-17-18-13/h1-3,8-9H,4-7H2,(H,17,18) |
InChI Key |
NNMRWZRFUJPAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=NN3)Cl |
Origin of Product |
United States |
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